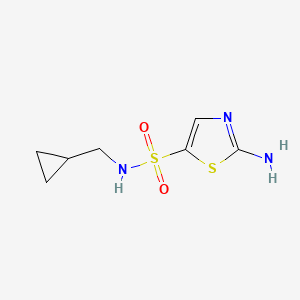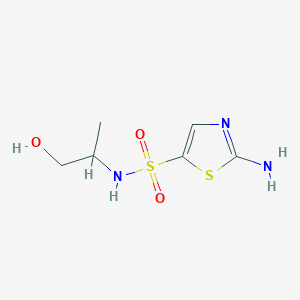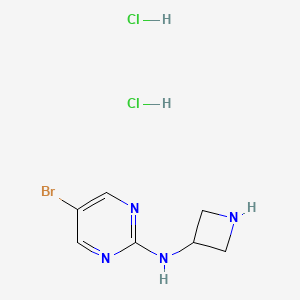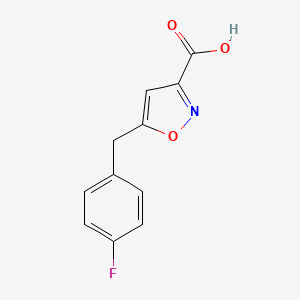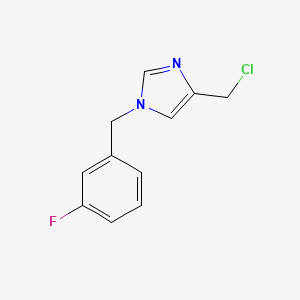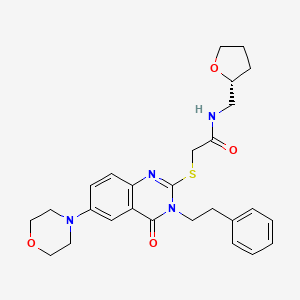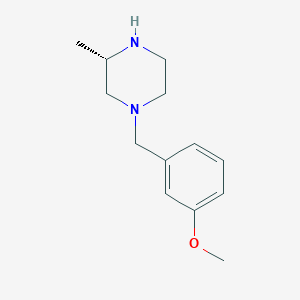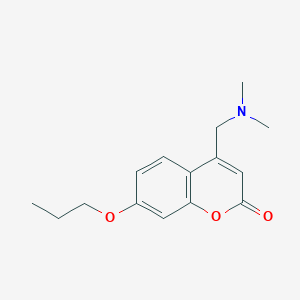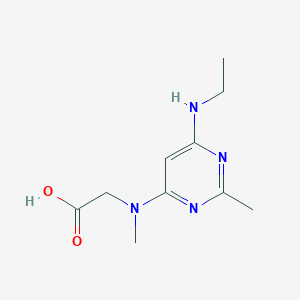
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane
説明
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane, also known as CFC-114, is a colorless, nonflammable, volatile liquid with a low boiling point. It is a member of the class of compounds known as chlorofluorocarbons (CFCs). CFC-114 is used as a refrigerant and propellant in aerosol cans, and as a solvent in cleaning agents. It is also used in the manufacture of certain plastics. CFC-114 is also known to have a low ozone depletion potential (ODP) and a low global warming potential (GWP).
科学的研究の応用
Electrochemical Performance Improvement
A study by Luo et al. (2016) introduced a novel electrolyte for LiNi 0.5 Mn 1.5 O 4 /Li cells, utilizing a fluorinated solvent based on 3-(1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane. This solvent improved the electrochemical stability and performance of the cathode, showing higher oxidation potential and forming a uniform SEI layer that enhanced charge-discharge efficiency, as validated through various electrochemical tests and analyses (Luo et al., 2016).
Vapor Pressure Measurements for Refrigerants
Yang et al. (2014) focused on measuring the vapor pressure of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) among other refrigerants, providing critical data for their application in refrigeration and air conditioning systems. This study aimed to accurately correlate the vapor pressures with temperature, contributing to the understanding of these substances' thermophysical properties (Yang et al., 2014).
Safe Electrolytes for Lithium-ion Batteries
Research by Liu et al. (2016) introduced ternary mixtures including 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as part of safe electrolytes for lithium-ion batteries. These mixtures were shown to improve safety and wettability to separators and electrodes compared to conventional electrolytes, indicating potential for practical application in enhancing the performance of lithium-ion batteries (Liu et al., 2016).
Environmental Fate of Refrigerants
A study on the environmental fate of 2,3,3,3-tetrafluoropropene (HFO-1234yf), which is introduced as a replacement for traditional refrigerants due to its lower global warming potential, assessed its degradation under various conditions. This research contributes to understanding the environmental impacts and persistence of such next-generation refrigerants (Im et al., 2014).
Catalysts for Fluorination Reactions
Research on catalytic fluorination has explored the use of fluorinated compounds as intermediates in producing environmentally friendly refrigerants. Studies have examined the selective fluorination of chloropropenes to achieve desired refrigerants with low environmental impact, demonstrating the critical role of catalysts in facilitating these reactions efficiently (Mao et al., 2014).
作用機序
Target of Action
Chloroethoxy compounds are often used as intermediates in the synthesis of various pharmaceutical compounds . .
Mode of Action
The mode of action of chloroethoxy compounds is also highly dependent on their specific structure and the context in which they are used. Some chloroethoxy compounds may interact with their targets through covalent bonding, while others may interact through non-covalent interactions such as hydrogen bonding or van der Waals forces .
Biochemical Pathways
Chloroethoxy compounds can be involved in a variety of biochemical pathways. For example, some chloroethoxy compounds are used in the synthesis of ethylene glycol-based amino acids and polymers for direct and amplified DNA detection .
Result of Action
The molecular and cellular effects of chloroethoxy compounds can vary widely depending on their specific structure and the context in which they are used. Some chloroethoxy compounds may have therapeutic effects, while others may be used primarily as research tools .
Action Environment
The action, efficacy, and stability of chloroethoxy compounds can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the compound’s ability to reach its target, interact with its target, and exert its effects .
生化学分析
Biochemical Properties
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipid molecules in phosphatidylcholine membranes, indicating its membranotropic effect . This interaction suggests that this compound may influence membrane stability and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to decrease experimental osmotic hemolysis and prevent the elevation of blood enzymes in rats exposed to hypoxia . This indicates that the compound may have protective effects on cells under stress conditions. Additionally, its interaction with lipid molecules suggests potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to interact with lipid molecules in the superficial hydrophilic layer of modeled phosphatidylcholine membranes . This interaction may lead to enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it can cause membranostabilizing effects in both in vivo and in vitro settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have protective effects on cells, while higher doses may lead to toxic or adverse effects . Understanding the threshold effects and safe dosage ranges is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with lipid molecules suggests potential effects on lipid metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It is transported through interactions with transporters and binding proteins, which influence its localization and accumulation . Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been shown to localize in the superficial hydrophilic layer of modeled phosphatidylcholine membranes . This localization may be directed by targeting signals or post-translational modifications, influencing its effects on specific compartments or organelles.
特性
IUPAC Name |
3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF4O/c6-1-2-11-3-5(9,10)4(7)8/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYBXLXMUOYCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



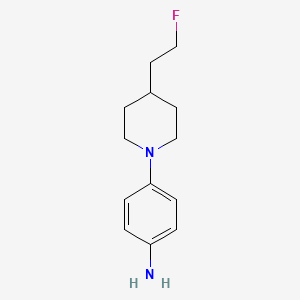
![N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B1489504.png)
